REACTION_CXSMILES
|
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[OH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:16][C:15]=1[N:24]1[N+:28]([O-])=[C:27]2[CH:30]=[CH:31][CH:32]=[CH:33][C:26]2=[N:25]1.S(=O)(=O)(O)O>C1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1>[OH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:16][C:15]=1[N:24]1[N:28]=[C:27]2[CH:30]=[CH:31][CH:32]=[CH:33][C:26]2=[N:25]1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
N-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)C)N1N=C2C(=[N+]1[O-])C=CC=C2
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
TEMPERATURE
|
Details
|
the liquor is heated to 55°-60° C
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
CUSTOM
|
Details
|
The precipitated crystal is separated by filtration
|
Type
|
WASH
|
Details
|
the separated crystal is fully washed with water and further with methanol
|
Type
|
CUSTOM
|
Details
|
The washed crystal is then dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)C)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |